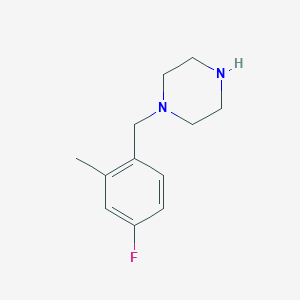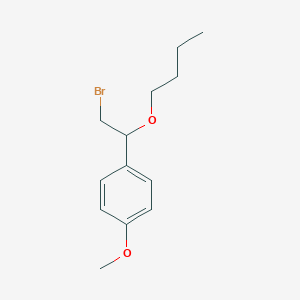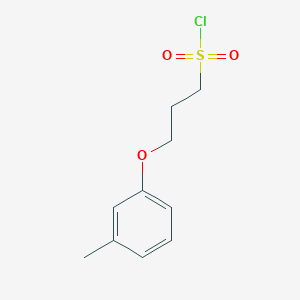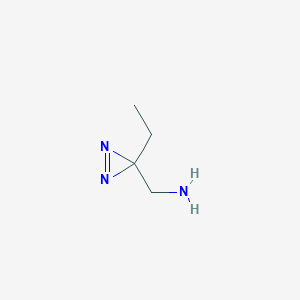
(3-ethyl-3H-diazirin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyl-3H-diazirin-3-yl)methanamine is a chemical compound known for its unique structure and reactivity It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-3H-diazirin-3-yl)methanamine typically involves the formation of the diazirine ring followed by the introduction of the ethyl group and the methanamine moiety. One common method involves the reaction of an appropriate precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the formation of the diazirine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-3H-diazirin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The compound can undergo substitution reactions where the diazirine ring or the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives .
Scientific Research Applications
(3-ethyl-3H-diazirin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-ethyl-3H-diazirin-3-yl)methanamine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the generation of a highly reactive carbene intermediate. This intermediate can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and binding sites .
Comparison with Similar Compounds
Similar Compounds
(3-methyl-3H-diazirin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(3-phenyl-3H-diazirin-3-yl)methanamine: Contains a phenyl group, offering different reactivity and applications.
(3-trifluoromethyl-3H-diazirin-3-yl)methanamine: Features a trifluoromethyl group, providing unique properties for specific applications.
Uniqueness
(3-ethyl-3H-diazirin-3-yl)methanamine is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other diazirine derivatives. This uniqueness makes it valuable for certain applications where the ethyl group provides distinct advantages .
Properties
Molecular Formula |
C4H9N3 |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(3-ethyldiazirin-3-yl)methanamine |
InChI |
InChI=1S/C4H9N3/c1-2-4(3-5)6-7-4/h2-3,5H2,1H3 |
InChI Key |
FHKPKXJYMFTCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


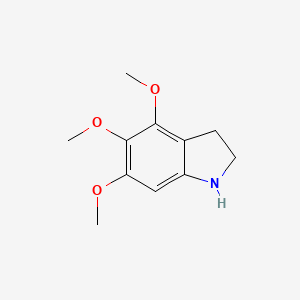
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
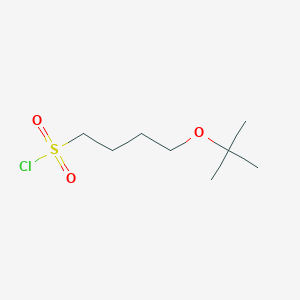
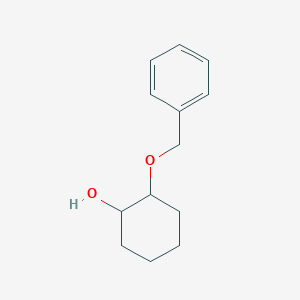

![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
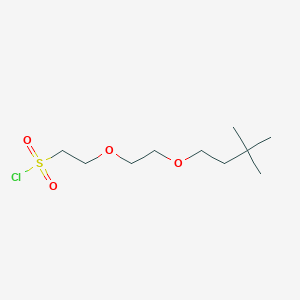

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
